CUG is a substrate for the enzyme beta-galactosidase (β-gal) []. When β-gal cleaves the glycosidic bond in CUG, it releases a colorless compound called 4-methylumbelliferone (4-MU). 4-MU is a fluorophore, which means it emits light at a specific wavelength when excited by a light source []. By measuring the intensity of the emitted fluorescence, scientists can indirectly measure the activity of β-gal in a sample. This is useful in various research areas, such as:
CUG can be used to assess the viability of bacterial cells. Live bacteria with active β-gal can cleave CUG and generate fluorescence, while dead cells cannot. This property allows researchers to monitor bacterial growth, proliferation, and cytotoxicity of various substances [].
CUG, specifically referring to 3-Carboxyumbelliferyl-β-D-galactopyranoside, is a fluorogenic compound widely used in biochemical research. It has the molecular formula and serves as a substrate in various enzymatic assays due to its ability to emit fluorescence upon hydrolysis. The compound is recognized for its role in studies involving glycosidases and other enzymes that cleave glycosidic bonds, making it an essential tool in enzymology and molecular biology.
CUG acts as a substrate for β-gal, a ubiquitous enzyme found in various organisms. β-gal cleaves the glycosidic bond between the galactose and the fluorophore in CUG. This cleavage disrupts the non-fluorescent structure of CUG, leading to the release of the free fluorophore, 3-carboxyumbelliferone, which emits blue fluorescence [].
The fluorescence intensity is directly proportional to the β-gal activity in the sample. By measuring the fluorescence using a fluorometer, researchers can quantify the amount of active β-gal present [].
CUG undergoes hydrolysis in the presence of specific enzymes, leading to the release of a fluorescent product. The general reaction can be represented as follows:
This reaction is significant for detecting enzyme activity, particularly in studies focusing on glycosidases, where the intensity of fluorescence correlates with enzyme concentration and activity.
CUG has been studied extensively for its interactions with RNA, particularly in the context of myotonic dystrophy type 1, where toxic RNA repeat expansions (r(CUG) exp) play a critical role. Research indicates that small molecules designed to target these RNA structures can selectively bind and inhibit their activity, offering potential therapeutic avenues for treating related disorders . Its biological relevance extends to its use as a substrate for various enzymes, aiding in the understanding of enzyme kinetics and mechanisms.
The synthesis of CUG typically involves the following steps:
These methods allow for the production of CUG with high yields and purity, suitable for biochemical applications.
CUG is primarily utilized in:
Studies have shown that CUG can selectively interact with RNA structures containing CUG repeats. This specificity has led to the development of small molecules that can bind these RNA motifs, inhibiting their pathological effects. Techniques such as FRET (Fluorescence Resonance Energy Transfer) have been employed to visualize these interactions in cellular contexts .
Several compounds share structural or functional similarities with CUG. Here are some notable examples:
CUG stands out due to its specific application as a substrate in enzymatic assays and its emerging role in targeting RNA structures associated with genetic diseases.
3-Carboxyumbelliferyl β-D-galactopyranoside represents a synthetic fluorogenic substrate compound with the molecular formula C₁₆H₁₆O₁₀ and a molecular weight of 368.29 g/mol [1] [2] [3] [4]. The compound is registered under CAS number 64664-99-9 and is catalogued in the PubChem database with the identifier 10133607 [3] [4].
The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid [3] [4]. This systematic name accurately describes the structural components and stereochemistry of the molecule.
| Property | Value |
|---|---|
| Chemical Name (International Union of Pure and Applied Chemistry) | 2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid [3] |
| Molecular Formula | C₁₆H₁₆O₁₀ [1] [2] [3] |
| Molecular Weight | 368.29 g/mol [1] [2] [3] |
| CAS Number | 64664-99-9 [1] [2] [3] |
| PubChem CID | 10133607 [3] |
| InChI Key | HGMXXIAQZWTZLR-WUGLTUCPSA-N [3] [4] |
The molecular structure of 3-Carboxyumbelliferyl β-D-galactopyranoside consists of two primary structural domains connected through a glycosidic linkage. The first domain comprises a coumarin derivative, specifically 7-hydroxycoumarin-3-carboxylic acid, which serves as the chromophoric unit responsible for the compound's fluorescent properties [1] [5] [6].
The coumarin core features a 2-oxo-2H-chromene ring system with a carboxylic acid substituent at position 3 [3] [4]. This structural arrangement creates an extended conjugated system that determines the compound's spectroscopic characteristics [1] [2] [5].
The second structural domain consists of a β-D-galactopyranoside moiety with the stereochemical configuration (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl [3] [4]. This sugar unit is connected to the coumarin core through a β-O-glycosidic bond at position 7 of the coumarin ring [1] [2] [5].
| Component | Description | Function |
|---|---|---|
| Coumarin Core | 2-oxo-2H-chromene ring system [3] | Fluorescent reporter upon enzyme cleavage [1] [5] |
| Carboxylic Acid Group | Carboxylic acid at position 3 [3] | pH-sensitive fluorescence modulation [1] [5] |
| β-D-Galactopyranoside Moiety | (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl [3] | Enzyme recognition and binding substrate [1] [2] |
| Glycosidic Linkage | β-O-glycosidic bond at position 7 [1] [2] | Site of enzymatic hydrolysis by β-galactosidase [1] [2] |
The compound exhibits defined stereochemistry with five chiral centers, all of which are specifically designated in the structural formula [3] [7]. The stereochemical configuration is critical for proper enzyme recognition and substrate binding specificity [1] [2] [5]. The β-D-galactopyranoside moiety maintains the natural configuration found in biological galactose derivatives, ensuring compatibility with β-galactosidase enzymes [1] [2] [8].
The isomeric SMILES notation for the compound is: C1=CC2=C(C=C1O[C@H]3C@@HO)OC(=O)C(=C2)C(=O)O [3] [4]. This notation explicitly indicates the stereochemical arrangement of all chiral centers within the molecule.
3-Carboxyumbelliferyl β-D-galactopyranoside exhibits distinct physical characteristics that facilitate its use as a biochemical substrate. The compound appears as a solid at room temperature and demonstrates moderate water solubility [5] [9] [10]. The density of the compound is 1.718 g/cm³ [11] [12], which is consistent with its molecular composition and crystalline structure.
The compound exhibits a melting point range of 186-190°C [11] [12], indicating good thermal stability under normal laboratory conditions. The boiling point is significantly higher at 699.5°C at 760 mmHg [11] [12], though this temperature is not typically encountered in biochemical applications. The flash point is 259.7°C [11] [12], indicating that the compound is relatively safe to handle under standard laboratory conditions.
| Property | Value | Reference |
|---|---|---|
| Density | 1.718 g/cm³ | [11] [12] |
| Melting Point | 186-190°C | [11] [12] |
| Boiling Point | 699.5°C at 760 mmHg | [11] [12] |
| Flash Point | 259.7°C | [11] [12] |
| Physical State | Solid | [5] [9] [10] |
| Solubility in Water | Moderate | [5] [9] |
The molecular properties of 3-Carboxyumbelliferyl β-D-galactopyranoside reflect its dual nature as both a hydrophilic glycoside and a hydrophobic coumarin derivative. The compound has an XLogP3 value of -0.4 [7], indicating slightly hydrophilic character, which is consistent with its moderate water solubility and ability to function in aqueous biological systems.
The topological polar surface area is 163 Ų [7], which is substantial and reflects the presence of multiple hydroxyl groups and the carboxylic acid functionality. The compound contains 5 hydrogen bond donors and 10 hydrogen bond acceptors [7], contributing to its ability to form extensive hydrogen bonding networks with water and biological macromolecules.
The molecule has 4 rotatable bonds [7], providing some conformational flexibility that may be important for enzyme binding and substrate recognition. The heavy atom count of 26 [7] reflects the molecular complexity of the compound.
| Property | Value | Reference |
|---|---|---|
| XLogP3 | -0.4 | [7] |
| Topological Polar Surface Area | 163 Ų | [7] |
| Hydrogen Bond Donors | 5 | [7] |
| Hydrogen Bond Acceptors | 10 | [7] |
| Rotatable Bond Count | 4 | [7] |
| Heavy Atom Count | 26 | [7] |
| Formal Charge | 0 | [7] |
| Exact Mass | 368.07434670 Da | [7] |
The solubility profile of 3-Carboxyumbelliferyl β-D-galactopyranoside is crucial for its application as a biochemical substrate. The compound demonstrates moderate solubility in water [5] [9], which allows for its use in aqueous enzyme assays while maintaining sufficient concentration for sensitive detection methods.
The compound is readily soluble in dimethyl sulfoxide [5] [13] [10], which is commonly used as a stock solution solvent for biochemical applications. This solubility characteristic facilitates the preparation of concentrated stock solutions that can be subsequently diluted into aqueous assay buffers [13] [10].
The amphiphilic nature of the molecule, with its hydrophilic galactose moiety and more hydrophobic coumarin core, contributes to its balanced solubility profile that makes it suitable for various experimental conditions [1] [2] [5].
3-Carboxyumbelliferyl β-D-galactopyranoside exhibits distinct fluorescent properties that form the basis of its utility as a biochemical substrate. The compound displays excitation wavelengths in the range of 352-386 nm, with corresponding emission wavelengths of 407-445 nm [1] [2] [14] [13]. These spectroscopic properties are ideal for fluorometric detection and quantification in biochemical assays.
The extinction coefficient of the compound is 32,000 M⁻¹cm⁻¹ [1] [2] [14] [13], which provides strong absorption in the ultraviolet region and ensures sensitive detection capabilities. This high extinction coefficient is characteristic of aromatic compounds with extended conjugation systems [1] [2] [5].
The fluorescence properties of 3-Carboxyumbelliferyl β-D-galactopyranoside are pH-dependent, with a fluorescence pKa of 7.8 [1] [5] [15]. This pH sensitivity is attributed to the carboxylic acid group, which can exist in both protonated and deprotonated forms depending on the solution pH [1] [5] [15].
| Property | Value | Reference |
|---|---|---|
| Excitation Wavelength (λex) | 352-386 nm | [1] [2] [14] [13] |
| Emission Wavelength (λem) | 407-445 nm | [1] [2] [14] [13] |
| Extinction Coefficient (ε) | 32,000 M⁻¹cm⁻¹ | [1] [2] [14] [13] |
| Fluorescence pKa | 7.8 | [1] [5] [15] |
The spectroscopic properties of 3-Carboxyumbelliferyl β-D-galactopyranoside exhibit significant pH dependence, which is crucial for understanding its behavior in different biological environments. Under acidic conditions (below pKa 7.8), the absorption spectrum shifts to shorter wavelengths, specifically in the range of 235-340 nm [1] [5] [15]. This shift is accompanied by a decrease in fluorescence intensity and a reduction in the extinction coefficient to approximately 13,000 M⁻¹cm⁻¹ [16].
This pH-dependent behavior is particularly important in cellular applications, where the compound can be used to monitor intracellular pH changes and compartmentalization of enzymatic activity [1] [5] [15]. The spectroscopic shifts can serve as indicators of the subcellular localization of enzymatic hydrolysis events [5] [15].
The pH sensitivity of the fluorescence properties is attributed to the ionization state of the carboxylic acid group at position 3 of the coumarin ring. The protonation state of this group significantly affects the electronic structure of the chromophore and consequently its spectroscopic properties [1] [5] [15].
Upon enzymatic hydrolysis by β-galactosidase, 3-Carboxyumbelliferyl β-D-galactopyranoside undergoes cleavage of the glycosidic bond, releasing the free 3-carboxyumbelliferone fluorophore [1] [2] [5] [15]. This hydrolysis event results in significant changes in the spectroscopic properties of the system.
The released 3-carboxyumbelliferone exhibits enhanced fluorescence characteristics compared to the intact substrate, with the fluorescence intensity being dependent on the pH of the solution [1] [5] [15]. At physiological pH, the fluorescence is maximized, while under acidic conditions, the fluorescence intensity decreases substantially [1] [5] [15].
The enzymatic hydrolysis can be monitored in real-time by following the increase in fluorescence intensity at the emission wavelength [1] [2] [5]. This property makes the compound particularly valuable for kinetic studies of β-galactosidase activity and for continuous monitoring of enzymatic processes [1] [2] [5] [6].
The structure-activity relationship of 3-Carboxyumbelliferyl β-D-galactopyranoside with β-galactosidase is determined by several key molecular features that govern enzyme recognition and catalytic efficiency. The β-D-galactopyranoside moiety serves as the primary recognition element for the enzyme, with the specific stereochemical configuration being essential for proper binding [1] [2] [8].
The enzyme recognizes the substrate through multiple binding interactions, including hydrogen bonding between the hydroxyl groups of the galactose moiety and amino acid residues in the enzyme active site [8]. The stereochemical configuration (2S,3R,4S,5R,6R) of the galactopyranoside unit is crucial for achieving the proper orientation within the enzyme active site [1] [2] [8].
The glycosidic linkage at position 7 of the coumarin ring represents the site of enzymatic cleavage. The β-configuration of this linkage is specifically recognized by β-galactosidase, and the enzyme catalyzes the hydrolysis of this bond through a well-characterized mechanism involving acid-base catalysis [8] [17].
The catalytic efficiency of β-galactosidase with 3-Carboxyumbelliferyl β-D-galactopyranoside as a substrate is influenced by several structural factors. The leaving group characteristics of the 3-carboxyumbelliferone moiety play a crucial role in determining the rate of enzymatic hydrolysis [8] [17].
The coumarin core provides an excellent leaving group due to its aromatic character and the stabilization provided by the extended conjugated system [1] [2] [5]. The carboxylic acid group at position 3 further enhances the leaving group ability through electron-withdrawing effects [1] [5] [15].
The water solubility of the substrate, conferred by the galactopyranoside moiety, ensures that the compound can be effectively utilized in aqueous enzymatic assays [1] [2] [5]. The balance between hydrophilicity and hydrophobicity in the molecular structure allows for optimal substrate-enzyme interactions [1] [2] [5].
The enzymatic hydrolysis of 3-Carboxyumbelliferyl β-D-galactopyranoside by β-galactosidase follows a retaining mechanism that proceeds through a covalent galactosyl-enzyme intermediate [8] [17]. The reaction mechanism involves two distinct steps: galactosylation and deglycosylation [8].
During the galactosylation step, the enzyme forms a covalent bond with the galactose moiety while simultaneously cleaving the glycosidic bond and releasing the 3-carboxyumbelliferone leaving group [8]. This step is facilitated by the enzyme's acid-base catalytic machinery, which involves specific glutamate residues in the active site [8].
The deglycosylation step involves the hydrolysis of the galactosyl-enzyme intermediate, resulting in the release of galactose and regeneration of the free enzyme [8]. The rate-limiting step in this process can vary depending on the reaction conditions and the concentration of the substrate [8].
The fluorogenic nature of the substrate allows for real-time monitoring of the enzymatic reaction, as the release of the fluorescent 3-carboxyumbelliferone can be detected spectroscopically [1] [2] [5]. This property makes the compound particularly valuable for kinetic studies and for the development of sensitive enzymatic assays [1] [2] [5] [6].
The substrate specificity of β-galactosidase for 3-Carboxyumbelliferyl β-D-galactopyranoside is determined by the structural complementarity between the substrate and the enzyme active site [8] [17]. The galactose moiety must adopt the correct conformation to interact optimally with the enzyme's binding subsites [8].
The presence of the carboxylic acid group in the leaving group portion of the molecule can influence the binding affinity and catalytic rate through electrostatic interactions with charged residues in the enzyme active site [1] [5] [8]. The pH-dependent ionization of this group can therefore affect the enzyme-substrate interaction [1] [5] [15].